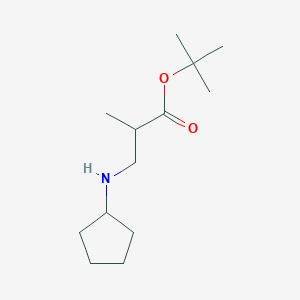![molecular formula C17H27NO2 B6340373 tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate CAS No. 1221342-32-0](/img/structure/B6340373.png)
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” were not found, similar compounds have been synthesized using various methods. For example, “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized by reduction and inversion methods .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 277.4 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental Impact and Biodegradation
Biodegradation and Fate in the Environment
Studies on related compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater have provided insights into the biodegradation pathways and environmental fate of tert-butyl compounds. These studies have identified microorganisms capable of degrading such compounds aerobically and the potential for anaerobic biodegradation, highlighting the environmental behavior of gasoline additives like ETBE and potentially related compounds (Thornton et al., 2020).
Chemical Decomposition Techniques
Decomposition in Cold Plasma Reactors
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor can offer insights into the decomposition mechanisms of tert-butyl compounds. This study demonstrated the feasibility of using radio frequency plasma for the decomposition, which could be relevant for managing environmental pollutants (Hsieh et al., 2011).
Nonchromatographic Bioseparation Processes
Three-Phase Partitioning (TPP)
The application of TPP in the separation and purification of bioactive molecules from natural sources has been explored. This could have implications for the purification processes of chemicals, including tert-butyl compounds, from complex mixtures, thus impacting food, cosmetics, and pharmaceutical industries (Yan et al., 2018).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Environmental and Toxicity Studies
Research on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), provides insights into the environmental occurrence, fate, human exposure, and toxicity of tert-butyl compounds. These studies have highlighted the presence of such compounds in various environmental matrices and their potential health impacts, emphasizing the need for understanding the behavior and effects of tert-butyl compounds (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl 2-methyl-3-(3-phenylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(16(19)20-17(2,3)4)13-18-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,14,18H,8,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEMRXGGHCFSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)